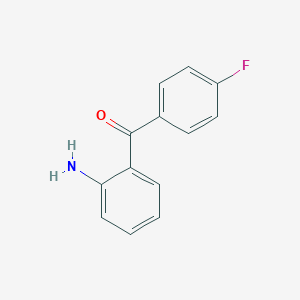

2-Amino-4'-fluorobenzophenone

Description

The exact mass of the compound 2-Amino-4'-fluorobenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4'-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4'-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFXIQFESQNINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431574 | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-06-4 | |

| Record name | 2′-Amino-4-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-4'-fluorobenzophenone in Synthesis

2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a substituted aromatic ketone that has garnered significant attention in the fields of pharmaceutical development and fine chemical synthesis. Its molecular architecture, featuring a benzophenone core functionalized with an amino group and a fluorine atom, imparts a unique combination of reactivity and physicochemical properties. This makes it a crucial intermediate in the synthesis of various high-value compounds, most notably as a key building block in the production of the cholesterol-lowering drug, Pitavastatin.[1][2] Understanding the fundamental physicochemical characteristics of this compound is paramount for process optimization, quality control, and the rational design of synthetic routes.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4'-fluorobenzophenone, supported by established analytical methodologies. The insights presented herein are intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate.

Core Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-4'-fluorobenzophenone is presented below. This data serves as a foundational reference for its handling, characterization, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀FNO | [1][3] |

| Molecular Weight | 215.23 g/mol | [1][4] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1][5] |

| Melting Point | 122-131 °C | [1][5] |

| Boiling Point (Predicted) | 390.6 ± 27.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [5] |

| CAS Number | 3800-06-4 | [1][5] |

Structural Elucidation and Spectroscopic Profile

The precise arrangement of atoms and functional groups within 2-Amino-4'-fluorobenzophenone dictates its reactivity and interactions. Spectroscopic techniques are indispensable for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amino group, generally appearing at a higher field (lower ppm) compared to the protons on the fluorophenyl ring. The fluorine atom will induce splitting of the adjacent proton signals. The two protons of the amino group may appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift (typically in the range of δ 190-200 ppm). The carbon atoms attached to the fluorine and nitrogen atoms will also exhibit characteristic chemical shifts.

Diagram of the Logical Workflow for NMR Analysis

Caption: A generalized workflow for NMR analysis of small organic molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzophenones. The absorption spectrum of 2-Amino-4'-fluorobenzophenone is expected to exhibit characteristic bands corresponding to π → π* and n → π* transitions of the benzophenone chromophore.[6][7][8] The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzophenone.

Experimental Protocol for UV-Vis Spectroscopy:

-

Solution Preparation: Accurately weigh a small amount of 2-Amino-4'-fluorobenzophenone and dissolve it in a suitable UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

-

Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Set the spectrophotometer to scan a wavelength range appropriate for aromatic ketones, typically from 200 to 400 nm. Use the pure solvent as a blank to zero the instrument.

-

Data Acquisition: Record the absorbance spectra for each of the prepared solutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), a plot of absorbance versus concentration can be used to determine the molar absorptivity (ε).

Thermal Properties

The thermal behavior of 2-Amino-4'-fluorobenzophenone is a critical parameter for its purification, storage, and use in reactions conducted at elevated temperatures.

Melting Point Analysis by Differential Scanning Calorimetry (DSC)

The melting point of 2-Amino-4'-fluorobenzophenone is reported to be in the range of 122-131 °C.[1][5] Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that can be used to precisely determine the melting point and the enthalpy of fusion. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram.[9]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the 2-Amino-4'-fluorobenzophenone sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Diagram of the DSC Analysis Workflow

Caption: A step-by-step workflow for determining the melting point using DSC.

Solubility Profile

The solubility of 2-Amino-4'-fluorobenzophenone in various solvents is a critical factor for its use in synthesis, purification (e.g., recrystallization), and formulation.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [5] |

| Ethyl Acetate | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (116.16 mM) | [10] |

A more comprehensive, quantitative solubility profile is essential for process development. The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of 2-Amino-4'-fluorobenzophenone to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of 2-Amino-4'-fluorobenzophenone is crucial, especially for its use in pharmaceutical synthesis where even trace impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of such compounds.[16][17][18][19][20] A reversed-phase HPLC method is typically suitable for the analysis of benzophenone derivatives.

General HPLC Method Parameters:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Detection: UV detection is suitable, with the wavelength set at or near one of the absorption maxima of the compound.

-

Quantification: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of the HPLC Purity Analysis Workflow

Caption: A simplified workflow for purity analysis by HPLC.

Safety and Handling

2-Amino-4'-fluorobenzophenone is classified as an irritant.[21] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The physicochemical properties of 2-Amino-4'-fluorobenzophenone are integral to its successful application as a key intermediate in the pharmaceutical and chemical industries. A thorough understanding of its structural, spectroscopic, thermal, and solubility characteristics, as outlined in this guide, enables researchers and process chemists to optimize synthetic procedures, ensure product quality, and develop robust and efficient manufacturing processes. The experimental protocols provided serve as a foundation for the in-house characterization and quality control of this important compound.

References

- 2-Amino-4'-fluorobenzophenone - ChemBK. (2024, April 9).

- Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd.

- A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

- 2-Amino-4'-fluorobenzophenone | C13H10FNO | CID 9837287. PubChem.

- Basic 1H- and 13C-NMR Spectroscopy.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- DSC analysis of benzophenone.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- 2-Amino-4'-fluorobenzophenone - Chem-Impex.

- 2-Amino-4'-fluorobenzophenone - LGC Standards.

- A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Semantic Scholar.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024, February 15).

- NMR Techniques in Organic Chemistry: a quick guide.

- Supporting Inform

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912. PubChem.

- 2-Amino-4'-fluorobenzophenone - TargetMol.

- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. MDPI. (2024, July 24).

- CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.

- Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics.

- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.

- Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s.

- 2-amino-4'-fluorobenzophenone (C13H10FNO). PubChemLite.

- 2-Amino-4'-fluorobenzophenone - LGC Standards.

- HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. (2020, May 13).

- CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.

- Vis-UV spectra of arom

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- 2′-Amino-4-fluorobenzophenone | 3800-06-4, 2. Echemi.

- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. (2024, September 4).

- UV-Vis Spectroscopy.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

- 2-Amino-4'-fluorobenzophenone, min 98%, 100 grams. CP Lab Safety.

- THERMAL ANALYSIS OF PHARMACEUTICALS.

- 2-Amino-4'-fluorobenzophenone | 3800-06-4. ChemicalBook. (2025, October 22).

- Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.

- (a) UV absorption spectra of 4 (40 µM) in methanol. (b) Fluorescence...

- 2-Amino-4'-fluorobenzophenone 98.0+%, TCI America™. Fisher Scientific.

- The UV-Vis absorption and fluorescence spectra in methanol. For...

- DSC Analysis of Polymers | Thermal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-4'-fluorobenzophenone | LGC Standards [lgcstandards.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-4'-fluorobenzophenone | TargetMol [targetmol.com]

- 11. scribd.com [scribd.com]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]

- 17. ptfarm.pl [ptfarm.pl]

- 18. asianjpr.com [asianjpr.com]

- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. 2-Amino-4'-fluorobenzophenone | C13H10FNO | CID 9837287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Melting and Boiling Points of 2-Amino-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Intermediate

2-Amino-4'-fluorobenzophenone (CAS RN: 3800-06-4) is a substituted aromatic ketone of significant interest in the pharmaceutical and fine chemical industries.[1] Structurally, it is a benzophenone derivative featuring an amino group at the ortho position of one phenyl ring and a fluorine atom at the para position of the second. This compound is most notably recognized as a critical intermediate in the synthesis of Pitavastatin, a medication used to treat high cholesterol.[2][3][4] Its utility also extends to broader applications in organic synthesis and materials science.[4][5]

For scientists engaged in process development, quality control, and synthetic chemistry, a thorough understanding of the fundamental physicochemical properties of 2-Amino-4'-fluorobenzophenone is paramount. The melting and boiling points, in particular, serve as crucial indicators of purity, identity, and thermal stability, directly influencing reaction conditions, purification strategies, and final product quality. This guide provides a detailed examination of these properties, grounded in established analytical principles and experimental methodologies.

Physicochemical and Thermal Properties at a Glance

A summary of the key physical and thermal properties for 2-Amino-4'-fluorobenzophenone is presented below. These values are compiled from various chemical suppliers and databases, reflecting the typical specifications for this compound.

| Property | Value | Source(s) |

| Melting Point | 122 – 131 °C | [1][6] |

| Boiling Point | ~390.6 °C (Predicted) | [1][2] |

| Molecular Formula | C₁₃H₁₀FNO | [1][2] |

| Molecular Weight | 215.22 g/mol | [1][2] |

| Appearance | Light yellow to orange powder/crystal | [3][6] |

A Deeper Dive into the Melting Point

The melting point of a crystalline solid is not merely a physical constant but a powerful diagnostic tool. For 2-Amino-4'-fluorobenzophenone, the reported values typically fall within a range of 122°C to 131°C.[1][6]

The Science Behind the Value

The relatively high melting point of this compound can be attributed to a combination of strong intermolecular forces:

-

Dipole-Dipole Interactions: The molecule is inherently polar due to the electron-withdrawing nature of the carbonyl group (C=O) and the fluorine atom, creating significant dipole-dipole attractions between adjacent molecules in the crystal lattice.[7][8]

-

Hydrogen Bonding: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor, forming intermolecular hydrogen bonds with the carbonyl oxygen or the fluorine atom of neighboring molecules. This adds considerable strength to the crystal lattice, requiring more thermal energy to disrupt.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule. The two phenyl rings provide a substantial surface area for these interactions.[9]

Causality in Experimental Observations: Purity and Melting Range

In a laboratory setting, the melting point is a primary indicator of purity.[10][11] A pure, crystalline sample of 2-Amino-4'-fluorobenzophenone will exhibit a sharp, narrow melting range, typically 1-2°C.[12] The presence of impurities disrupts the uniform crystal lattice, weakening the intermolecular forces.[13] This leads to two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Broadening: The process occurs over a wider temperature range (e.g., 123-128°C).[11]

Therefore, a broad melting range is a clear signal that the material may require further purification, for instance, through recrystallization.[14]

Understanding the Boiling Point

The boiling point of 2-Amino-4'-fluorobenzophenone is consistently reported as a predicted value, approximately 390.6°C at standard atmospheric pressure.[1][2]

Predicted vs. Experimental Values: A Note of Caution

It is critical for researchers to recognize the distinction between predicted and experimentally determined values. High-molecular-weight organic compounds with polar functional groups often have very high boiling points and may be prone to thermal decomposition at or below their atmospheric boiling point. Experimental determination can be challenging and is often performed under reduced pressure (vacuum distillation) to avoid degradation. The predicted value is derived from computational models based on molecular structure and is a useful estimate, but it should not be treated as a confirmed experimental result.

Factors Influencing the High Boiling Point

The same intermolecular forces that result in a high melting point also contribute to the high predicted boiling point.[15] Significant energy is required to overcome the combined hydrogen bonding, dipole-dipole interactions, and van der Waals forces to transition the molecules from the liquid to the gaseous phase.[7][16] The boiling point generally increases with molecular weight and the strength of intermolecular forces.[9]

Experimental Protocols: Ensuring Data Integrity

Accurate determination of the melting point is a foundational skill in organic chemistry. The following protocol outlines the standard methodology using a modern digital melting point apparatus.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the 2-Amino-4'-fluorobenzophenone sample is completely dry and in the form of a fine, homogeneous powder.[10] If necessary, gently crush any coarse crystals using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap the closed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 1-2 mm.[11]

-

-

Apparatus Setup & Initial Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary range.

-

-

Accurate Determination:

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal disappears (the clear point).

-

The recorded values constitute the melting point range.

-

-

Confirmation of Identity (Mixed Melting Point):

-

To confirm the identity of an unknown sample suspected to be 2-Amino-4'-fluorobenzophenone, thoroughly mix a 1:1 ratio of the unknown with an authentic, pure sample.[13][18]

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the pure sample, the unknown is identical.[19][20] A significant depression and broadening indicate the two compounds are different.[18]

-

Visualization of the Characterization Workflow

The logical flow for the physical characterization of a synthesized or procured sample of 2-Amino-4'-fluorobenzophenone can be visualized as follows.

Caption: Logical workflow for the physical characterization and purity assessment of 2-Amino-4'-fluorobenzophenone.

Conclusion

The melting and boiling points of 2-Amino-4'-fluorobenzophenone are defining physical properties that are dictated by its distinct molecular structure and the resulting intermolecular forces. The melting point, experimentally determined to be in the range of 122-131°C, serves as an indispensable tool for assessing purity and confirming identity in a research or quality control setting. The high predicted boiling point of ~390.6°C underscores the compound's low volatility and thermal requirements for any phase transition. For professionals in drug development and chemical synthesis, a rigorous and methodical approach to determining these properties is essential for ensuring the integrity of starting materials and the success of subsequent synthetic transformations.

References

- Melting point determination. [URL: https://www.cpp.edu/~psbeauchamp/pdf/314L_exp/4_mp_proc.pdf]

- 2-Amino-4'-fluorobenzophenone 3800-06-4. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/IN/en/p/A2760]

- Cas 3800-06-4, 2-Amino-4'-fluorobenzophenone. LookChem. [URL: https://www.lookchem.com/2-Amino-4-fluorobenzophenone-cas-3800-06-4/]

- 2′-Amino-4-fluorobenzophenone | 3800-06-4, 2. Echemi. [URL: https://www.echemi.com/products/2-amino-4-fluorobenzophenone.html]

- 2-Amino-4-fluorobenzophenone CAS 3800-06-4 99% Factory - Price. Hong Jin. [URL: https://www.hjc-chemical.com/api-intermediates/2-amino-4-fluorobenzophenone-cas-3800-06-4-99.html]

- 2-Amino-4'-fluorobenzophenone 3800-06-4. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/A2760]

- Mixed melting point determination. Biocyclopedia. [URL: https://www.biocyclopedia.

- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [URL: https://www.vedantu.

- Melting Point Of Organic Compounds: A Comprehensive Guide. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2409679.pdf]

- How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression. Chemistry Steps. [URL: https://www.chemistrysteps.com/mixed-melting-point/]

- DETERMINATION OF MELTING POINTS. [URL: https://www.uh.

- Using Melting Point to Determine Purity of Crystalline Solids. [URL: https://www.csus.edu/indiv/m/mackj/chem4/MP_Purity.pdf]

- Melting Point Determination. thinkSRS.com. [URL: https://www.thinksrs.

- Experiment 1 - Melting Points. [URL: https://www.csun.edu/~hcchm001/333L/333LMPT.pdf]

- Mixed Melting Point | PDF. Slideshare. [URL: https://www.slideshare.net/TahaSamir/mixed-melting-point]

- Optimizing Chemical Synthesis with High-Purity 2-Amino-4'-fluorobenzophenone. LinkedIn. [URL: https://www.linkedin.com/pulse/optimizing-chemical-synthesis-high-purity-2-amino-4-wexn-chemical-g5vfc]

- CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone. Google Patents. [URL: https://patents.google.

- Properties of Aldehydes and Ketones. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Properties_of_Aldehydes_and_Ketones]

- 4.2: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Brevard_College/CHE_302_Organic_Chemistry_II/04%3A_Aldehydes_and_Ketones/4.02%3A_Properties_of_Aldehydes_and_Ketones]

- Why do ketones have higher boiling points than their corresponding aldehydes? Quora. [URL: https://www.quora.com/Why-do-ketones-have-higher-boiling-points-than-their-corresponding-aldehydes]

- CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone. Google Patents. [URL: https://patents.google.

- PROCESS FOR PRODUCING 2-AMINOBENZOPHENONE COMPOUND. European Patent Office - EP 1099687 B1. [URL: https://data.epo.org/publication-server/document?i=EP1099687B1.20040211&pn=EP1099687&ki=B1&cc=EP]

- 2-Amino-4'-fluorobenzophenone. TargetMol. [URL: https://www.targetmol.com/product/2-Amino-4-fluorobenzophenone]

- 3 Trends That Affect Boiling Points. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2010/07/09/boiling-point-trends/]

- Boiling Points of Functional Groups. BYJU'S. [URL: https://byjus.com/jee/boiling-points-of-functional-groups/]

Sources

- 1. Cas 3800-06-4,2-Amino-4'-fluorobenzophenone | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-4-fluorobenzophenone CAS 3800-06-4 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-4'-fluorobenzophenone | TargetMol [targetmol.com]

- 6. 2-Amino-4'-fluorobenzophenone | 3800-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chm.uri.edu [chm.uri.edu]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression - Kintek Solution [kindle-tech.com]

- 14. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]

- 15. byjus.com [byjus.com]

- 16. quora.com [quora.com]

- 17. ijcrt.org [ijcrt.org]

- 18. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]

- 19. thinksrs.com [thinksrs.com]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-fluorobenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry and materials science. Its structural features, including an aminophenyl ring and a fluorophenyl ring connected by a carbonyl group, make it a versatile precursor in the synthesis of various pharmaceuticals and functional materials.[1] This guide provides an in-depth analysis of the core spectroscopic data of 2-Amino-4'-fluorobenzophenone, offering a foundational understanding for its identification, characterization, and application in research and development.

This document delves into the key spectroscopic techniques used to elucidate the structure of 2-Amino-4'-fluorobenzophenone: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the experimental methodology, a comprehensive interpretation of the spectral data, and a summary of the key findings.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4'-fluorobenzophenone is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO | [2][3] |

| Molecular Weight | 215.22 g/mol | [2][3] |

| CAS Number | 3800-06-4 | [2][4] |

| Appearance | Off-white to pale yellow crystalline powder | [5] |

| Melting Point | 122-128 °C | [4] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water and chloroform. | [1][4][5] |

Molecular Structure

The structural representation of 2-Amino-4'-fluorobenzophenone is crucial for understanding its spectroscopic characteristics.

Caption: Key ¹H NMR chemical shift influences.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 195.5 | C=O |

| 165.0 (d, ¹JCF = 252 Hz) | C-4' |

| 151.0 | C-2 |

| 134.0 | C-1' |

| 133.0 (d, ³JCF = 9 Hz) | C-2', C-6' |

| 132.5 | C-4 |

| 118.0 | C-6 |

| 117.0 | C-1 |

| 116.0 | C-5 |

| 115.5 (d, ²JCF = 22 Hz) | C-3', C-5' |

| 115.0 | C-3 |

Note: The chemical shifts are approximate and can vary. The assignments are based on theoretical calculations and empirical data.

Interpretation:

-

The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift around 195.5 ppm.

-

The carbon attached to the fluorine atom (C-4') shows a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 252 Hz).

-

Other carbons in the fluorophenyl ring also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF).

-

The carbons of the aminophenyl ring are shielded relative to those in the fluorophenyl ring due to the electron-donating nature of the amino group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A standard FT-IR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 2-Amino-4'-fluorobenzophenone shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1620 | Strong | C=O stretching (ketone) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1280 - 1260 | Strong | C-N stretching |

| 1230 - 1210 | Strong | C-F stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Interpretation:

-

The two sharp bands in the region of 3450-3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of the primary amine group.

-

The strong absorption band around 1630 cm⁻¹ is attributed to the stretching vibration of the carbonyl (C=O) group. Its position is influenced by conjugation with the aromatic rings.

-

The strong band in the 1230-1210 cm⁻¹ region is indicative of the C-F stretching vibration.

-

The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the presence of aromatic rings.

Sources

- 1. 2-Amino-4'-fluorobenzophenone | TargetMol [targetmol.com]

- 2. 2-Amino-4'-fluorobenzophenone | C13H10FNO | CID 9837287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4'-fluorobenzophenone | LGC Standards [lgcstandards.com]

- 4. 2-Amino-4'-fluorobenzophenone | 3800-06-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

1H NMR and 13C NMR of 2-Amino-4'-fluorobenzophenone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-4'-fluorobenzophenone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4'-fluorobenzophenone (CAS No: 3800-06-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure—including its electron-donating amino group, electron-withdrawing carbonyl bridge, and the influential fluoro-substituent—and the resulting NMR spectral features. We will explore chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities to achieve a complete and unambiguous assignment of all proton and carbon signals. The methodologies described herein represent a self-validating system for the structural elucidation of complex substituted aromatic compounds.

Introduction: The Molecule and the Method

2-Amino-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in medicinal chemistry. Its structure, comprising two distinct aromatic rings with competing electronic effects, makes it an excellent case study for advanced NMR interpretation. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the precise electronic environment of each atom, revealing the molecular architecture and connectivity.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing not only the assignments but also the underlying physical-organic principles that govern them.

Molecular Structure and Numbering Scheme

A consistent numbering system is paramount for clear spectral assignment. The structure of 2-Amino-4'-fluorobenzophenone is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Numbering scheme for 2-Amino-4'-fluorobenzophenone.

Experimental Protocol: A Self-Validating Workflow

Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a robust method for acquiring high-quality NMR data for the target analyte.

Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of 2-Amino-4'-fluorobenzophenone directly into a clean, dry NMR tube.

-

Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak[1].

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm[2].

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. A clear, homogeneous solution is required for optimal spectral resolution.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and serve as a reliable starting point.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 (proton decoupled) |

| Number of Scans (NS) | 16 | 1024 |

| Acquisition Time (AQ) | ~4.0 s | ~1.0 s |

| Relaxation Delay (D1) | 2.0 s | 2.0 s |

| Spectral Width (SW) | ~20 ppm | ~240 ppm |

Caption: Standard workflow for NMR sample preparation and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Overview and Causality

The molecule has 10 protons in total, but due to the different electronic environments, we expect to see several distinct signals.

-

Amine Protons (-NH₂): These protons are attached to a nitrogen atom and often exhibit chemical exchange, leading to a broad signal that does not typically couple with neighboring protons[3]. Their chemical shift can vary significantly based on solvent and concentration[4][5].

-

Aromatic Protons (Ring A - Amino-substituted): This ring is influenced by the strong electron-donating effect (via resonance) of the -NH₂ group and the electron-withdrawing effect (via induction and resonance) of the carbonyl group. The -NH₂ group will shield the ortho (H6) and para (H4) positions, shifting them upfield[6].

-

Aromatic Protons (Ring B - Fluoro-substituted): This ring is influenced by the electron-withdrawing inductive effect of both the fluorine atom and the carbonyl group. Furthermore, the ¹⁹F nucleus has a spin of I = ½, which causes spin-spin coupling to nearby protons, resulting in additional signal splitting[7]. Typical ortho H-F coupling (³J_HF) is 6-10 Hz, while meta H-F coupling (⁴J_HF) is 4-8 Hz[7].

Detailed Peak Assignments

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 1 | ~5.8 - 6.2 | broad singlet | - | 2H | -NH₂ | Characteristic broad signal for primary amine protons due to quadrupolar relaxation and exchange[3][4]. |

| 2 | ~6.65 | doublet of doublets | J_ortho ≈ 8.4, J_meta ≈ 0.8 | 1H | H6 | Strongly shielded by the ortho -NH₂ group, resulting in a significant upfield shift. |

| 3 | ~6.75 | triplet of doublets | J_ortho ≈ 7.6, J_meta ≈ 0.8 | 1H | H4 | Shielded by the para -NH₂ group. Appears as a triplet due to coupling with two ortho neighbors (H3, H5). |

| 4 | ~7.15 | triplet of triplets | J_ortho ≈ 8.8, J_HF ≈ 8.8 | 2H | H3', H5' | Protons meta to the fluorine. They are coupled to their ortho proton neighbors and to the fluorine atom. |

| 5 | ~7.30 | triplet of doublets | J_ortho ≈ 8.0, J_meta ≈ 1.6 | 1H | H5 | Less affected by the -NH₂ group, appears further downfield. |

| 6 | ~7.55 | doublet of doublets | J_ortho ≈ 8.0, J_meta ≈ 1.6 | 1H | H3 | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| 7 | ~7.75 | doublet of doublets of doublets | J_ortho ≈ 8.8, J_meta ≈ 5.6, J_HF ≈ 5.6 | 2H | H2', H6' | Protons ortho to the fluorine. They are deshielded and show coupling to their ortho proton neighbors and the fluorine. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The presence of fluorine adds a layer of complexity and diagnostic power.

Overview and Causality

The molecule has 13 carbon atoms. Due to symmetry in the fluoro-substituted ring (assuming free rotation), C2' is equivalent to C6', and C3' is equivalent to C5', leading to an expectation of 11 distinct signals. A key feature in the ¹³C NMR of fluorinated compounds is the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom[8][9]. This coupling occurs through bonds and its magnitude decreases with distance: ¹J_CF > ²J_CF > ³J_CF.

-

Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, causing it to appear far downfield[10][11].

-

Fluorinated Ring Carbons: The carbon directly attached to fluorine (C4') will show a very large one-bond coupling constant (¹J_CF > 200 Hz)[7][12]. The adjacent carbons (C3', C5') will show a smaller two-bond coupling (²J_CF), and so on.

-

Aminated Ring Carbons: The amino group is electron-donating, causing a shielding effect (upfield shift), particularly at the ortho (C2, C6) and para (C4) positions. The carbon directly attached to the nitrogen (C2) is significantly shifted downfield due to the electronegativity of nitrogen.

Detailed Peak Assignments

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J_CF, Hz) | Assignment | Rationale |

| ~198.5 | singlet | - | C=O | Characteristic ketone carbonyl chemical shift in a highly deshielded environment[10]. |

| ~165.0 | doublet | ¹J_CF ≈ 255 | C4' | Carbon directly bonded to fluorine; exhibits a very large one-bond C-F coupling and is shifted downfield by fluorine's electronegativity[7][9]. |

| ~152.5 | singlet | - | C2 | Carbon bonded to the -NH₂ group, shifted downfield by nitrogen's electronegativity. |

| ~135.0 | singlet | - | C1 | Quaternary carbon, deshielded by the attached carbonyl group. |

| ~133.0 | singlet | - | C4 | Aromatic CH carbon. |

| ~132.5 | doublet | ³J_CF ≈ 9 | C2', C6' | Aromatic CH carbons ortho to the fluorine atom. |

| ~130.0 | doublet | ⁴J_CF ≈ 3 | C1' | Quaternary carbon para to the fluorine, shows small long-range coupling. |

| ~118.0 | singlet | - | C6 | Aromatic CH carbon ortho to the amino group, shielded by its electron-donating effect. |

| ~116.5 | singlet | - | C5 | Aromatic CH carbon. |

| ~116.0 | doublet | ²J_CF ≈ 22 | C3', C5' | Aromatic CH carbons meta to the fluorine atom, show significant two-bond coupling[13]. |

| ~114.0 | singlet | - | C3 | Aromatic CH carbon. |

Validation with 2D NMR Spectroscopy

While 1D NMR provides a strong basis for assignment, 2D NMR techniques offer definitive confirmation by revealing through-bond correlations.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum would show cross-peaks connecting H3-H4-H5-H6 in Ring A, and H2'-H3' / H5'-H6' in Ring B, confirming their adjacent relationships[7].

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton assignment in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, validating the assignments of all protonated carbons[7].

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The complete assignment of the ¹H and ¹³C NMR spectra of 2-Amino-4'-fluorobenzophenone is achieved through a systematic application of fundamental NMR principles. The analysis demonstrates the powerful diagnostic capabilities of NMR in deciphering the complex interplay of electronic effects within a multifunctional molecule. The characteristic broad singlet of the amine, the upfield shifts from the electron-donating NH₂, and the distinctive splitting patterns caused by H-F and C-F couplings are all key identifiers. The methodologies and interpretations presented in this guide provide a robust framework for scientists engaged in the structural characterization of novel chemical entities.

References

-

NMR Analysis of Substituted Benzophenones Analysis Guide. (n.d.). Oregon State University. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Substituted Benzophenone Imines for COF Synthesis via Transimination. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Retrieved from [Link]

-

Santa-Cecília, F. V. A., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(9), 882-887. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for article: "A general and efficient copper-catalyzed sulfonylation of aryl boronic acids with sodium sulfinates". Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for article: "Visible-Light-Induced Decarboxylative Formylation". Retrieved from [Link]

-

Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra. YouTube. Retrieved from [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Benzophenone 13C NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Amino-4'-fluorobenzophenone, min 98%, 100 grams. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

da Silva, M. L., et al. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(1), 139-151. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

ResearchGate. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. Retrieved from [Link]

-

ACS Figshare. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved from [Link]

-

Molecules. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Cshifts [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. rsc.org [rsc.org]

Mass spectrometry analysis of 2-Amino-4'-fluorobenzophenone

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4'-fluorobenzophenone

Foreword: A Molecule of Significance

2-Amino-4'-fluorobenzophenone (C₁₃H₁₀FNO) is more than a simple chemical intermediate; it is a critical building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its characterization are indispensable for researchers and drug development professionals. This guide provides a deep dive into the mass spectrometric analysis of this key intermediate, moving from fundamental principles to practical, field-proven protocols. We will explore the causality behind methodological choices, ensuring that each step is not just a procedure, but a scientifically validated decision.

Physicochemical Profile: The Foundation of Analysis

Understanding the fundamental properties of 2-Amino-4'-fluorobenzophenone is the first step in developing a successful analytical strategy. These characteristics dictate the choice of sample preparation, chromatographic conditions, and ionization technique.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO | [1][3] |

| Average Molecular Weight | 215.22 g/mol | [3] |

| Monoisotopic Mass | 215.074642105 Da | [3] |

| Melting Point | 122-131 °C | [1][4] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Soluble in DMSO | [4][5] |

The molecule's non-volatile, crystalline nature and moderate polarity, conferred by the amino and carbonyl groups, make Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the analytical method of choice.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility, accuracy, and comprehensive characterization of 2-Amino-4'-fluorobenzophenone.

Caption: Overall analytical workflow for 2-Amino-4'-fluorobenzophenone analysis.

Chromatographic Separation: Achieving Baseline Resolution

High-Performance Liquid Chromatography (HPLC) is essential for separating the target analyte from synthesis precursors, by-products, and degradants before it enters the mass spectrometer.[6] A reversed-phase method is highly effective for benzophenone derivatives.[6]

Expertise in Action: Why Reversed-Phase?

The benzophenone core is relatively nonpolar, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an amino group adds a polar characteristic, which allows for fine-tuning of retention and elution with the organic modifier gradient. This approach provides excellent resolution and peak shape.

Protocol: Reversed-Phase HPLC (RP-HPLC) Method

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector and coupled to a mass spectrometer.[6]

-

Column Selection: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size). The smaller particle size in UHPLC offers superior resolution and faster analysis times.[6]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water. The acid is critical for ensuring the amino group is consistently protonated, which leads to better peak shape and ionization efficiency in positive mode ESI.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: Hold at 95% B (column wash)

-

10-10.1 min: 95% to 30% B

-

10.1-12 min: Hold at 30% B (equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

-

Injection Volume: 2-5 µL.

-

Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Acetonitrile:Water.

Mass Spectrometric Detection and Fragmentation

The choice of ionization technique is critical. For LC-MS, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred for their ability to generate intact protonated molecules, which is ideal for quantification and subsequent fragmentation. For structural elucidation, particularly when coupled with Gas Chromatography (GC), "hard" ionization like Electron Ionization (EI) provides rich, reproducible fragmentation patterns.[7][8]

Electrospray Ionization (ESI) - Positive Mode

ESI is the premier choice for LC-MS analysis of this compound. The basic amino group is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.

-

Expected Precursor Ion: [C₁₃H₁₀FNO + H]⁺

-

Calculated m/z: 216.0824

MS/MS Fragmentation of the [M+H]⁺ Ion: Collision-Induced Dissociation (CID) of the m/z 216.08 precursor ion will primarily induce cleavage at the bonds adjacent to the carbonyl group, which are the most labile sites.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Amino-4'-fluorobenzophenone.

-

Causality of Fragmentation:

-

m/z 123.02: This prominent fragment arises from the cleavage of the bond between the carbonyl carbon and the aminophenyl ring, resulting in a stable fluorobenzoyl cation.

-

m/z 120.04: The alternative cleavage of the bond between the carbonyl carbon and the fluorophenyl ring yields the aminobenzoyl cation.

-

m/z 95.03: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 123 fragment produces the fluorophenyl cation, a common fragmentation pathway for benzoyl derivatives.[9]

-

Electron Ionization (EI)

Though less common for LC-MS, EI is the standard for GC-MS and provides a highly detailed fragmentation "fingerprint" useful for library matching and unambiguous identification. EI is a "hard" technique that imparts significant energy, leading to extensive fragmentation.[7][10]

-

Expected Molecular Ion: [M]⁺•

-

Calculated m/z: 215.07

EI Fragmentation of the Molecular Ion: The fragmentation logic is similar to ESI-MS/MS, but originates from a radical cation (M⁺•) and often involves more complex rearrangements.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-4'-fluorobenzophenone | C13H10FNO | CID 9837287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Amino-4'-fluorobenzophenone | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Amino-4'-fluorobenzophenone

Introduction: The Role of 2-Amino-4'-fluorobenzophenone in Modern Drug Development

2-Amino-4'-fluorobenzophenone (CAS No: 3800-06-4) is a highly valuable chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various pharmaceuticals.[1][2][3] Its molecular structure, which features a diaryl ketone framework with an amino group and a fluorine atom on separate phenyl rings, makes it a versatile precursor for complex therapeutic agents.[1][4] Notably, it is a critical intermediate in the synthesis of Pitavastatin, a statin medication used to manage high cholesterol.[5]

Given its significance in pharmaceutical manufacturing, ensuring the identity, purity, and structural integrity of 2-Amino-4'-fluorobenzophenone is of paramount importance. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint," making it an indispensable tool for the characterization of such critical raw materials.[6][7][8] This guide provides an in-depth examination of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of 2-Amino-4'-fluorobenzophenone, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Vibrational Modes

The infrared spectrum of a molecule is dictated by the vibrations of its constituent chemical bonds. To properly interpret the spectrum of 2-Amino-4'-fluorobenzophenone (C₁₃H₁₀FNO), we must first consider its functional groups and the types of vibrations they will exhibit.[4]

The key functional groups are:

-

Primary Aromatic Amine (-NH₂): This group will show characteristic stretching and bending vibrations.

-

Diaryl Ketone (C=O): The carbonyl group gives rise to a strong, sharp stretching absorption.

-

Fluorinated Aromatic Ring: The Carbon-Fluorine (C-F) bond has a distinct stretching frequency.

-

Aromatic Rings (C=C and C-H): The phenyl rings will display a series of characteristic stretching and bending absorptions.

The following diagram illustrates the molecular structure and highlights the key functional groups that are the focus of our IR spectroscopic analysis.

Caption: Molecular structure of 2-Amino-4'-fluorobenzophenone.

Experimental Protocols for IR Spectrum Acquisition

The quality and reproducibility of an IR spectrum are critically dependent on the sample preparation technique. As 2-Amino-4'-fluorobenzophenone is a solid (a light yellow to orange powder), several methods are suitable.[1] The choice of method depends on the available equipment, the quantity of the sample, and the desired spectral quality.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a classic and widely used method for obtaining high-quality spectra of solid samples.[9] The principle is to disperse the sample in a dry, IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[10]

Causality Behind Experimental Choices:

-

Why KBr? Potassium bromide is transparent to infrared radiation over a wide range (typically 4000 cm⁻¹ to 400 cm⁻¹) and has a refractive index that, upon pressing, minimizes light scattering by the sample particles.[9]

-

Why Dryness is Critical: KBr is hygroscopic. Any absorbed water will show strong, broad O-H absorption bands (~3400 cm⁻¹) and a H-O-H bending band (~1630 cm⁻¹), which can obscure important sample peaks.[10][11]

-

Why Grinding is Necessary: The sample must be ground to a fine powder (particle size less than the IR wavelength) to reduce light scattering, which can cause a sloping baseline and distorted peaks.

Step-by-Step Protocol:

-

Material Preparation: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to ensure it is completely dry.[9] Allow it to cool to room temperature in a desiccator. Clean the agate mortar and pestle, and the die set, with a suitable solvent (e.g., ethanol) and dry them thoroughly.[12]

-

Sample Grinding: Weigh approximately 1-2 mg of 2-Amino-4'-fluorobenzophenone and grind it to a very fine powder in the agate mortar.[12]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous dispersion.[12] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[13]

-

Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure gradually up to 8-10 metric tons.[10][11] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty spectrometer first, then acquire the sample spectrum.

Method 2: Nujol Mull Technique

The Nujol mull technique is a faster alternative to the KBr pellet method. It involves grinding the solid sample with a mulling agent (Nujol, a high-purity mineral oil) to create a thick paste.[14]

Causality Behind Experimental Choices:

-

Why Nujol? Nujol is an IR-transparent mineral oil that serves to suspend the finely ground sample particles and reduce light scattering by matching the refractive index.[15]

-

The Trade-off: Nujol itself has characteristic C-H stretching and bending absorptions (~2924, ~2853, ~1460, and ~1377 cm⁻¹).[4] The operator must be aware of these peaks and mentally subtract them from the final spectrum.

Step-by-Step Protocol:

-

Sample Grinding: Place 2-5 mg of 2-Amino-4'-fluorobenzophenone in an agate mortar and grind it to a fine powder.

-

Mull Creation: Add one or two drops of Nujol to the powder and continue to grind the mixture until it forms a uniform, viscous paste.

-

Mounting: Smear a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl). Place a second plate on top and gently rotate to spread the mull into a thin, even film.

-

Spectrum Acquisition: Place the "sandwich" of plates into the sample holder of the spectrometer and acquire the spectrum.

Method 3: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal to no sample preparation.[16][17] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[18]

Causality Behind Experimental Choices:

-

How it Works: An IR beam is passed through the ATR crystal. At the crystal-sample interface, an "evanescent wave" penetrates a short distance (a few microns) into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is reflected back to the detector.[16][18]

-

Key Advantage: This technique is ideal for analyzing solid powders directly, eliminating the need for grinding or dilution.[18] It provides high-quality, reproducible spectra with minimal effort.

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal surface is clean. Acquire a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of 2-Amino-4'-fluorobenzophenone powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[18]

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: After analysis, retract the clamp, and clean the sample powder from the crystal surface with a soft tissue and a suitable solvent (e.g., isopropanol).

The following diagram illustrates the generalized workflow for obtaining an IR spectrum.

Caption: General workflow for IR spectroscopic analysis.

Interpretation of the 2-Amino-4'-fluorobenzophenone IR Spectrum

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Rationale and Expert Insights |

| 3480 - 3380 | Medium | N-H Asymmetric Stretch (Primary Amine) | Primary amines exhibit two N-H stretching bands.[10][12] For aromatic amines, these bands typically appear at slightly higher frequencies than for aliphatic amines.[14] The asymmetric stretch is the higher frequency of the two. |

| 3390 - 3300 | Medium | N-H Symmetric Stretch (Primary Amine) | This is the second characteristic N-H stretching band for a primary amine.[10][12] The presence of these two distinct peaks is a clear indicator of the -NH₂ group. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the phenyl rings.[18] |

| 1640 - 1620 | Strong, Sharp | C=O Stretch (Diaryl Ketone) | The typical C=O stretch for a saturated ketone is ~1715 cm⁻¹.[8] In 2-Amino-4'-fluorobenzophenone, two effects lower this frequency: 1) Conjugation with the two aromatic rings delocalizes the pi electrons, weakening the C=O bond.[20] 2) The ortho-amino group is electron-donating, further increasing the single-bond character of the carbonyl through resonance.[14] This results in a significant shift to a lower wavenumber, expected in this range. The IR spectrum of the parent compound, 2-aminobenzophenone, shows this peak around 1625 cm⁻¹.[19] |

| 1620 - 1580 | Medium-Strong | N-H Bend (Scissoring) | This bending vibration is characteristic of primary amines and can sometimes overlap with or appear close to the aromatic C=C stretching bands.[10] |

| 1600 - 1450 | Medium-Weak (multiple bands) | Aromatic C=C Ring Stretch | Aromatic rings display a series of absorptions in this region due to the stretching of the carbon-carbon bonds within the ring. These are often sharp and provide evidence of the aromatic framework.[18] |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the amino group and the aromatic ring is typically strong for aromatic amines and falls in this region.[10] |

| 1110 - 1000 | Strong | C-F Stretch | The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. For monofluorinated aromatic compounds, this band is typically found between 1110 and 1000 cm⁻¹.[21] Its high intensity can make it a prominent feature of the spectrum. |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The substitution patterns on the aromatic rings (ortho-disubstituted and para-disubstituted) will give rise to strong absorptions in this region. These bands are highly characteristic and useful for confirming the substitution pattern. |

Conclusion: A Self-Validating System for Quality Control

The infrared spectrum of 2-Amino-4'-fluorobenzophenone provides a rich set of data points that serve as a robust system for identity and quality verification. For a sample to be confirmed as 2-Amino-4'-fluorobenzophenone, its IR spectrum must simultaneously exhibit all the key features outlined above:

-

Presence of a Primary Aromatic Amine: Confirmed by the two distinct N-H stretching bands (~3480-3300 cm⁻¹) and the N-H bending mode (~1620-1580 cm⁻¹).

-

Presence of a Conjugated Ketone: Validated by the strong, sharp C=O stretching absorption shifted to a lower frequency (~1640-1620 cm⁻¹).

-

Presence of Aromatic Rings: Indicated by the C-H stretches above 3000 cm⁻¹ and the C=C ring stretches (~1600-1450 cm⁻¹).

-

Presence of Fluorine Substitution: Confirmed by the strong C-F stretching band in the fingerprint region (~1110-1000 cm⁻¹).

The absence of any of these key bands, or the presence of significant unexpected absorptions (e.g., a broad O-H stretch around 3400 cm⁻¹ indicating water or alcohol impurity), would immediately signal a deviation from the expected molecular structure, flagging the material for further investigation. This multi-point verification makes FTIR spectroscopy an efficient, reliable, and essential technique in the quality control pipeline for critical pharmaceutical intermediates like 2-Amino-4'-fluorobenzophenone.

References

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4'-fluorobenzophenone | TargetMol [targetmol.com]

- 4. 2-Amino-4'-fluorobenzophenone | C13H10FNO | CID 9837287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Fluorobenzophenone [webbook.nist.gov]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. FTIR Spectroscopy Analysis | Medistri SA [medistri.com]

- 9. scihorizon.com [scihorizon.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. Amine - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. learnexams.com [learnexams.com]

- 19. 2-Aminobenzophenone [webbook.nist.gov]

- 20. The C=O Stretch [sites.science.oregonstate.edu]

- 21. tandfonline.com [tandfonline.com]

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to the Discovery and Synthesis of 2-Amino-4'-fluorobenzophenone

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Therapeutic Advancement

In the landscape of pharmaceutical sciences and organic chemistry, certain molecules, while not therapeutic agents themselves, form the critical bedrock upon which life-changing medicines are built. 2-Amino-4'-fluorobenzophenone (CAS No: 3800-06-4) is a paramount example of such a cornerstone intermediate. Its unique trifunctionalized scaffold, featuring an aminophenyl ring, a fluorophenyl ring, and a central carbonyl group, has made it an indispensable building block in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive exploration of the discovery and synthetic evolution of this pivotal molecule, offering field-proven insights and detailed methodologies for its preparation. The most prominent application of 2-Amino-4'-fluorobenzophenone is its role as a critical intermediate in the pharmaceutical sector, particularly in the synthesis of Pitavastatin, a statin drug used to manage high cholesterol levels.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of 2-Amino-4'-fluorobenzophenone is essential for its use in pharmaceutical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO | [2] |

| Molecular Weight | 215.22 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder/crystal | Chem-Impex |

| Melting Point | 122-128 °C | |

| CAS Registry Number | 3800-06-4 | [2] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available, with detailed interpretation required from raw spectra.

-

¹³C NMR: Spectral data is available, with detailed interpretation required from raw spectra.[2]

-

Mass Spectrometry (MS): Molecular Ion Peak (M+): m/z 215. Key fragmentation patterns can be analyzed to confirm the structure.[3][4]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), and C-F stretching are observable.[3]

The Historical Trajectory: From Obscurity to Pharmaceutical Prominence

While a definitive seminal publication marking the "discovery" of 2-Amino-4'-fluorobenzophenone is not readily apparent in the annals of chemical literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and the synthesis of 2-aminobenzophenones, which became crucial for the burgeoning field of medicinal chemistry in the mid-20th century. The synthesis of fluorinated benzophenones and their derivatives gained traction as researchers began to explore the unique properties imparted by fluorine substitution in organic molecules.[5][6][7][8][9] The general class of 2-aminobenzophenones has been a subject of synthetic interest for over a century, with early methods dating back to the work of Ullmann and Bleier.[10] The development of synthetic routes to these compounds was significantly driven by their use as precursors to 1,4-benzodiazepines, a class of psychoactive drugs.[11][12]

The specific impetus for the synthesis of the 4'-fluoro derivative likely arose from the need for precursors in drug discovery programs, where the introduction of a fluorine atom is a common strategy to modulate a molecule's metabolic stability and pharmacokinetic profile. Its significance became firmly established with its identification as a key intermediate in the synthesis of important pharmaceuticals.

The Synthetic Arsenal: A Comparative Analysis of Key Methodologies

The industrial and laboratory-scale synthesis of 2-Amino-4'-fluorobenzophenone is dominated by a few robust and well-established methodologies. The choice of a particular route is often dictated by factors such as cost of starting materials, scalability, and desired purity of the final product.

The Friedel-Crafts Acylation Approach: A Workhorse of Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary strategy for constructing the 2-Amino-4'-fluorobenzophenone scaffold.[13][14][15][16] This powerful carbon-carbon bond-forming reaction involves the electrophilic acylation of an aromatic ring.

A widely employed and reliable method commences with anthranilic acid.[17][18] The amino group is first protected, typically as a tosylamide, to prevent its reaction with the Lewis acid catalyst and to direct the acylation. The protected anthranilic acid is then converted to its acid chloride, which subsequently undergoes a Friedel-Crafts reaction with fluorobenzene in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). The final step involves the deprotection of the amino group.

Reaction Causality: The tosyl protecting group is crucial as the free amino group would otherwise act as a Lewis base, quenching the AlCl₃ catalyst. The deprotection is often achieved under harsh acidic conditions, which can be a drawback of this method.[10]

Caption: Synthesis of 2-Amino-4'-fluorobenzophenone from Anthranilic Acid.